

# Spectroscopic Data of 3-Oxocyclopentanecarboxylic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-oxocyclopentanecarboxylic acid** (CAS No. 98-78-2), a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3-oxocyclopentanecarboxylic acid**. Due to the limited availability of directly published experimental spectra for this specific molecule, typical and predicted values based on its structural features are included for a comprehensive understanding.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~2.8 - 3.2	Multiplet	1H	CH-COOH
~2.2 - 2.6	Multiplet	4H	-CH <sub>2</sub> -C=O
~1.8 - 2.2	Multiplet	2H	-CH <sub>2</sub> -

Note: Predicted chemical shifts are based on standard NMR prediction software and analysis of similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~215 - 225	C=O (Ketone)
~175 - 185	C=O (Carboxylic Acid)
~40 - 50	CH-COOH
~35 - 45	CH <sub>2</sub> (adjacent to C=O)
~25 - 35	CH <sub>2</sub>

Note: Predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.

## Table 3: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (Ketone)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1410	Medium	C-H bend
~1200	Medium	C-O stretch
~920	Medium, Broad	O-H bend (out-of-plane)

Note: The presence of two distinct C=O stretching frequencies is expected due to the ketone and carboxylic acid functionalities. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

#### Table 4: Mass Spectrometry Data

m/z	Interpretation
128	[M] <sup>+</sup> (Molecular Ion)
111	[M-OH] <sup>+</sup>
100	[M-CO] <sup>+</sup> or [M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
83	[M-COOH] <sup>+</sup>
55	C <sub>4</sub> H <sub>7</sub> <sup>+</sup> or C <sub>3</sub> H <sub>3</sub> O <sup>+</sup>

Note: The molecular weight of **3-oxocyclopentanecarboxylic acid** is 128.13 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)  
The fragmentation pattern is predicted based on the functional groups present.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **3-oxocyclopentanecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-oxocyclopentanecarboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Typical parameters include a  $90^\circ$  pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
  - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-oxocyclopentanecarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

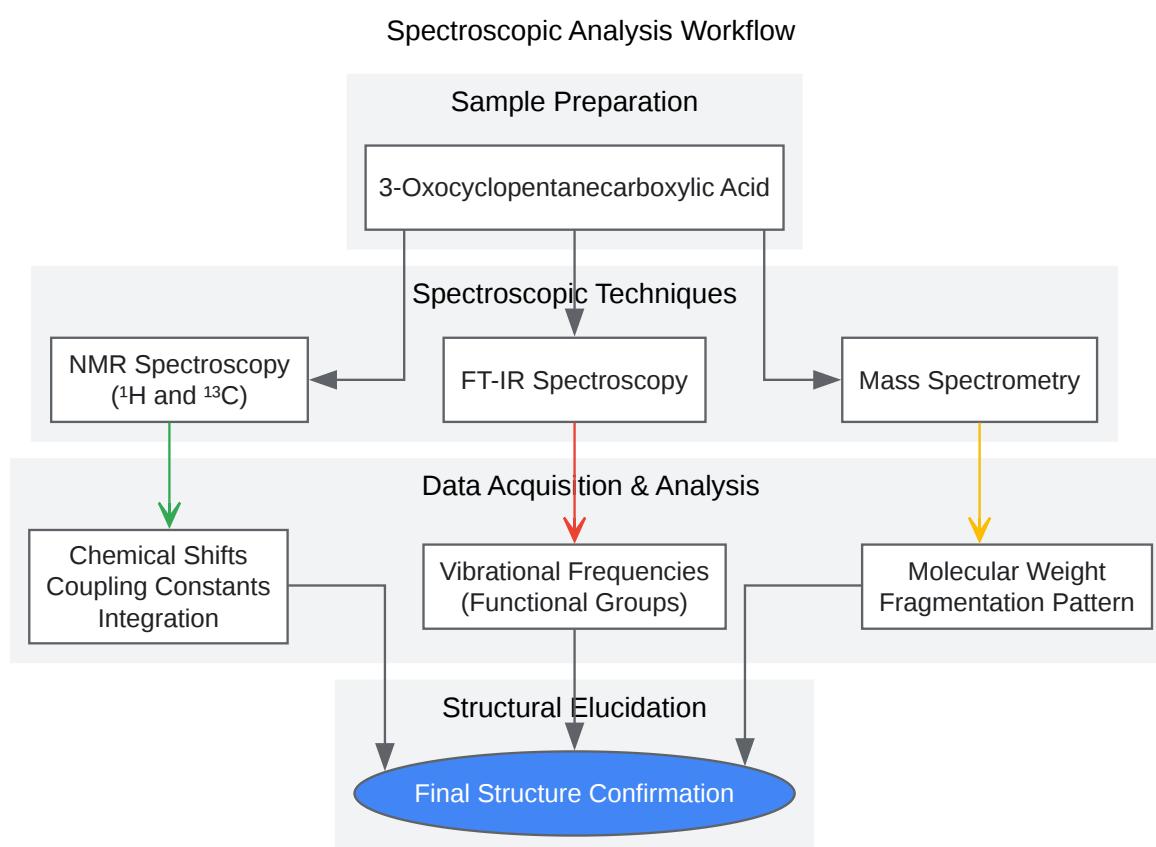
- Sample Introduction: Introduce a dilute solution of **3-oxocyclopentanecarboxylic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a simple quadrupole instrument.
- Data Acquisition:
  - ESI: Acquire the spectrum in either positive or negative ion mode. In positive mode, the  $[\text{M}+\text{H}]^+$  ion would be expected at  $\text{m/z}$  129. In negative mode, the  $[\text{M}-\text{H}]^-$  ion would be expected at  $\text{m/z}$  127.

- EI: Acquire the spectrum at a standard electron energy (e.g., 70 eV). The molecular ion peak  $[M]^+$  would be observed at  $m/z$  128.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

## Mandatory Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **3-oxocyclopentanecarboxylic acid**.



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Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of **3-oxocyclopentanecarboxylic acid**. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

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## References

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